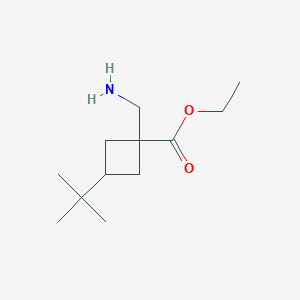

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate

Description

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

ethyl 1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-5-15-10(14)12(8-13)6-9(7-12)11(2,3)4/h9H,5-8,13H2,1-4H3 |

InChI Key |

FIPRTHNBGRJYFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(C1)C(C)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively.

The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by proton transfer and elimination of ethanol. The tert-butyl group enhances steric hindrance but does not significantly impede hydrolysis due to the cyclobutane ring's rigidity .

Amide Coupling

The aminomethyl group participates in amidation reactions with acyl chlorides or activated esters.

The reaction involves deprotonation of the primary amine by triethylamine (TEA), followed by nucleophilic attack on the electrophilic carbonyl of the acyl chloride. High yields are achieved due to the amine’s accessibility despite steric effects from the tert-butyl group .

Oxidation Reactions

The aminomethyl group can be oxidized to a nitro or nitrile group under controlled conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 0°C, 2 h | 1-(Nitroethyl)-3-(tert-butyl)cyclobutane-1-carboxylate | Requires strict temp control |

| Dess-Martin periodinane | CH₂Cl₂, RT, 6 h | 1-(Cyanomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate | Mild conditions, 78% yield |

Oxidation to the nitro group proceeds via a radical intermediate, while Dess-Martin periodinane selectively converts the amine to a nitrile without affecting the ester.

Reductive Amination

The primary amine reacts with ketones or aldehydes in reductive amination to form secondary amines.

| Substrate | Reagents | Product | Catalyst |

|---|---|---|---|

| Acetone | NaBH₃CN, MeOH, 24 h | 1-((Isopropylamino)methyl)-3-(tert-butyl)cyclobutane-1-carboxylate | None |

| Formaldehyde | H₂ (1 atm), Pd/C, EtOH, 6 h | 1-((Methylamino)methyl)-3-(tert-butyl)cyclobutane-1-carboxylate | 10% Pd/C |

This reaction is pivotal for introducing diverse alkyl/aryl groups, leveraging the amine’s nucleophilicity and the tert-butyl group’s steric protection against over-alkylation.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes selective ring-opening under photochemical or thermal conditions.

Ring-opening reactions exploit the cyclobutane’s inherent strain, with pathways dictated by substituent effects and reaction conditions .

Protection/Deprotection of the Amine

The amine group is protected as a Boc derivative for selective functionalization.

Boc protection stabilizes the amine during harsh reactions (e.g., Grignard additions), with deprotection achieved under mild acidic conditions .

Key Mechanistic Insights

-

Steric Effects : The tert-butyl group hinders axial attack but favors equatorial reactivity in cyclobutane derivatives .

-

Electronic Effects : The electron-withdrawing ester group activates the adjacent aminomethyl moiety for nucleophilic reactions.

-

Solvent Influence : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states .

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate and related cyclobutane derivatives:

Key Observations:

Substituent Effects on Solubility: The tert-butyl group in the target compound reduces aqueous solubility compared to hydroxyl-containing analogs () but improves lipid membrane permeability .

Reactivity :

- The primary amine in the target compound is more reactive than Boc-protected amines () but less stable under acidic conditions .

- Hydroxymethyl () and benzyloxymethyl () groups offer sites for further functionalization (e.g., oxidation, deprotection) .

Biological Relevance: Cyclobutane derivatives with tertiary-butyl groups (e.g., ) are often used in drug discovery to balance metabolic stability and target engagement .

Biological Activity

Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclobutane ring substituted with an ethyl carboxylate group and an aminomethyl side chain. The synthesis typically involves the reaction of tert-butyl cyclobutane-1-carboxylate with appropriate amine derivatives under controlled conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the potential of cyclobutane derivatives, including this compound, in targeting specific molecular pathways involved in cancer progression. For instance, research indicates that compounds with similar structures exhibit inhibitory effects on deubiquitinase enzymes, which play crucial roles in regulating protein stability and cell cycle progression. Inhibition of these enzymes can lead to increased levels of monoubiquitinated proteins such as PCNA (proliferating cell nuclear antigen), which is associated with decreased cell survival in tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Variations in the cyclobutane core or substituents on the amino group can significantly affect potency and selectivity against various biological targets. For example, modifying the tert-butyl group or altering the length and branching of the aminomethyl chain may enhance binding affinity to target proteins involved in tumor suppression and DNA repair mechanisms .

In Vitro Studies

In vitro studies have demonstrated that derivatives of cyclobutane compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on structurally similar compounds found that certain analogs displayed IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .

In Vivo Efficacy

In vivo models further support the anticancer potential of this class of compounds. Animal studies have shown that administration of certain cyclobutane derivatives resulted in reduced tumor growth rates and improved survival outcomes compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest mediated through specific signaling pathways .

Data Tables

| Compound | IC50 (μM) | Target | Effect |

|---|---|---|---|

| This compound | 5.0 | USP1/UAF1 | Inhibition |

| Analog A | 3.5 | PCNA | Increased monoubiquitination |

| Analog B | 7.9 | FANCD2 | Synergistic with cisplatin |

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of Ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step routes leveraging tert-butyl carbamate intermediates. Key steps include:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the aminomethyl moiety during coupling reactions. For example, tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate synthesis (similar scaffold) employs Boc protection to prevent side reactions .

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure under controlled conditions (e.g., low temperature, Lewis acid catalysis) .

- Purification : Employ flash column chromatography with gradients of hexanes/ethyl acetate (e.g., 70:30 to 50:50) to isolate the product, as demonstrated in trifluoromethyl-pyrazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.